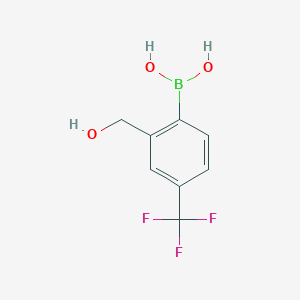

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid

Description

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the ortho (2-) position and a trifluoromethyl (-CF₃) group at the para (4-) position on the phenyl ring. Its molecular formula is C₈H₇BF₃O₃, with a molecular weight of 236.95 g/mol (calculated). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing biaryl frameworks .

Properties

IUPAC Name |

[2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZJYNDNLGOFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenyl halides using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(Carboxymethyl)-4-(trifluoromethyl)phenylboronic acid.

Reduction: Formation of boronate esters.

Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the design of enzyme inhibitors and sensors due to its ability to form reversible covalent bonds with diols and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. In biological systems, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In drug delivery, it can form stable complexes with therapeutic agents, enhancing their stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid and analogous phenylboronic acid derivatives:

Key Comparative Insights

Electronic Effects :

- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which polarizes the boron-oxygen bond in phenylboronic acids, enhancing their reactivity in Suzuki-Miyaura couplings . For example, 4-(trifluoromethyl)phenylboronic acid achieved 94% yield in a Pd-catalyzed coupling with 2-bromobenzonitrile .

- The hydroxymethyl (-CH₂OH) group in this compound is electron-donating, which may counteract the -CF₃ group’s electronic effects. However, this balance could enable unique reactivity profiles, such as controlled coupling rates or orthogonal functionalization pathways .

For instance, 2-fluoro-4-(trifluoromethyl)phenylboronic acid (with -F at 2-) is less sterically encumbered than the hydroxymethyl analog but still exhibits high reactivity .

Synthetic Utility :

- 4-(Trifluoromethyl)phenylboronic acid is widely used in pharmaceutical intermediates (e.g., kinase inhibitors) due to its robust coupling efficiency .

- The hydroxymethyl group in this compound offers post-coupling modification opportunities, such as oxidation to a carboxylic acid or conjugation with biomolecules .

Commercial Availability :

- This compound is available in research quantities (25 mg for €108), whereas 4-(trifluoromethyl)phenylboronic acid is more widely accessible and cheaper (1g for ~€5,300) .

Biological Activity

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid (CAS No. 1629148-48-6) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8B F3O2

- Molecular Weight : 215.96 g/mol

- Structure : The compound features a trifluoromethyl group, which enhances its biological activity through increased metabolic stability and membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site serine residues.

- Cellular Uptake : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating cellular uptake and interaction with intracellular targets.

- Protein Binding : The compound may engage in hydrogen bonding and π-π stacking interactions with protein targets, which can modulate their activity.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may inhibit key enzymes involved in cell cycle progression, leading to halted proliferation.

Table 1: Anticancer Activity of Related Boronic Acids

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.2 | Apoptosis |

| Compound B | HeLa | 5.0 | Cell Cycle Arrest |

| Compound C | A549 | 3.4 | Apoptosis |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition and disruption of cellular processes.

Case Studies

-

Study on Anticancer Efficacy :

A study by Zhang et al. synthesized several boronic acid derivatives and tested them against breast cancer cell lines (MCF-7). The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, with IC50 values as low as 0.95 µM. -

Antimicrobial Evaluation :

Another investigation assessed the antimicrobial activity of various boronic acids, including this compound, against E. coli and S. aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.